4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine
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Overview
Description
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl derivative. One common method involves the trifluoromethylation of a phenyl precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The trifluoromethylated phenyl derivative is then reacted with a pyrazole precursor under conditions that promote the formation of the pyrazole ring . Finally, the pyrazole derivative is coupled with a pyridine precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole and pyridine rings contribute to the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine structure.
4-(Trifluoromethyl)phenylhydrazine: Features a trifluoromethyl group attached to a phenylhydrazine structure.
3-(Trifluoromethyl)pyrazole: Contains a trifluoromethyl group attached to a pyrazole ring.
Uniqueness
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine is unique due to its combination of a trifluoromethylated phenyl ring, a pyrazole ring, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-3-1-11(2-4-12)14-13(9-20-21-14)10-5-7-19-8-6-10/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOMSTGDXQQIQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3=CC=NC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382250 |
Source
|
Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-66-1 |
Source
|
Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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